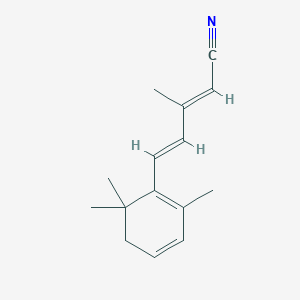
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H19N and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile , also known by its CAS number 20109-91-5, is a member of the class of organic compounds known as nitriles. This compound has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H19N |
| Molecular Weight | 213.32 g/mol |
| CAS Number | 20109-91-5 |
| Synonyms | This compound |
The compound features a complex structure that may contribute to its biological activities.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Preliminary studies suggest that compounds with similar conjugated double bonds can exhibit antioxidant properties. The presence of the nitrile functional group may enhance the electron-donating ability of the compound, potentially leading to increased antioxidant activity.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and therapeutic potential of new compounds. In vitro studies on structurally related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. Although specific data for this compound is scarce, its structural characteristics warrant further investigation into its cytotoxic effects.
Case Study 1: Structural Analogs and Biological Activity
A study investigated the biological activity of structurally similar compounds derived from cyclohexadiene frameworks. The results indicated that these compounds exhibited significant antimicrobial and antifungal activities in vitro. The study highlighted the importance of substituent groups in modulating biological effects.
Case Study 2: Nitriles in Cancer Research
Research into nitrile-containing compounds has revealed promising anticancer properties. For example, certain nitriles have been shown to induce apoptosis in cancer cells through various mechanisms. Given the presence of a nitrile group in this compound, it is plausible that this compound may exhibit similar properties.
Propiedades
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9H,10H2,1-4H3/b8-7+,12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHLYFWYDAEHU-ANKZSMJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C#N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














